molecular formula C24H20N4O2 B11673970 N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11673970
M. Wt: 396.4 g/mol
InChI Key: KSGTZFBNEGAFHO-ZOCGBISSSA-N
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Description

N'-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a conjugated hydrazone-imine system. Its structure features:

  • A naphthalen-1-yl group at position 3 of the pyrazole ring, enhancing aromatic interactions.
  • A (1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene moiety, contributing to planarity and electronic delocalization.
  • A hydrazide linkage (–CONH–NH–) that enables hydrogen bonding and coordination chemistry .

Synthesis: The compound is synthesized via condensation of a pyrazole-carbohydrazide precursor with a ketone bearing the 2-methoxyphenyl group in ethanol, catalyzed by glacial acetic acid, followed by recrystallization .

Characterization: Its structure is confirmed using FT-IR (C=O stretch at ~1700 cm⁻¹, C=N at ~1520 cm⁻¹), NMR, and single-crystal X-ray diffraction. Refinement employs SHELXL , with molecular visualization via ORTEP .

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H20N4O2/c1-30-23-14-5-3-9-18(23)11-7-15-25-28-24(29)22-16-21(26-27-22)20-13-6-10-17-8-2-4-12-19(17)20/h2-16H,1H3,(H,26,27)(H,28,29)/b11-7+,25-15+

InChI Key

KSGTZFBNEGAFHO-ZOCGBISSSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of hydrazides with aldehydes or ketones under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

    Condensation: It can participate in condensation reactions with other carbonyl compounds to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazoles and hydrazides .

Scientific Research Applications

Molecular Information

  • Molecular Formula : C19H18N4O3
  • Molecular Weight : 350.4 g/mol
  • IUPAC Name : N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Structural Characteristics

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of methoxy and naphthalene moieties enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research has indicated that derivatives of pyrazoles exhibit significant anticancer properties. For example, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that such compounds can induce apoptosis in human cancer cells by activating specific signaling pathways associated with cell death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that pyrazole derivatives can exhibit substantial antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activities against Candida species. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation .

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives, including this compound. These compounds were tested against various cancer cell lines (e.g., MCF7 breast cancer cells). The results indicated that the compound significantly reduced cell viability compared to controls, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Utilizing the disc diffusion method, researchers found that this compound exhibited notable inhibition zones, indicating effective antibacterial activity .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/CellsResults
AnticancerMCF7 (breast cancer)Significant reduction in viability
AntimicrobialStaphylococcus aureusInhibition zone observed
Escherichia coliInhibition zone observed
Anti-inflammatory-Reduced cytokine production

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs differ in substituents on the pyrazole ring and the hydrazone moiety:

Compound Name Substituent on Pyrazole (Position 3) Hydrazone Moiety Key Structural Features
Target Compound Naphthalen-1-yl (1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene Enhanced aromaticity from naphthalene; 2-methoxy group induces steric and electronic effects
N′-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide Phenyl (1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene Smaller phenyl group reduces steric bulk; lower π-π stacking potential vs. naphthalene
N′-[(1E,2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide Phenyl (1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene Methyl group increases steric hindrance; phenyl substitution limits electronic delocalization
N′-[(1E)-1-(4-Methoxyphenyl)ethylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide Naphthalen-2-yl (1E)-1-(4-methoxyphenyl)ethylidene Naphthalen-2-yl alters aromatic stacking; 4-methoxy group improves solubility vs. 2-methoxy

Physical and Spectroscopic Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) IR Key Bands (cm⁻¹)
Target Compound C₂₄H₂₀N₄O₂ 420.45 Not reported ~50–60* 1702 (C=O), 1520 (C=N), 1200 (C–O)
3-Phenyl analog C₂₀H₁₈N₄O₂ 354.39 Not reported ~50–60* 1705 (C=O), 1515 (C=N), 1195 (C–O)
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide C₁₇H₁₂Cl₂N₄O 369.21 170–172 69.8 1700 (C=O), 1552 (NO₂), 1519 (C=N)
(4E)-2-Acetyl-4-[(2-nitrophenyl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ 273.24 170 69.8 1702 (C=O), 1552 (NO₂), 1519 (C=N)

*Estimated based on similar synthesis protocols .

Biological Activity

N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4OC_{18}H_{18}N_4O, with a molecular weight of 306.36 g/mol. The structure features a pyrazole ring connected to a naphthalene moiety and a methoxyphenyl group, which may contribute to its biological properties.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the phenyl ring enhances this activity by increasing the compound's lipophilicity, facilitating better membrane penetration .

2. Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays using different cancer cell lines have shown that this compound exhibits cytotoxic effects. The mechanism of action likely involves the induction of apoptosis and cell cycle arrest, primarily through the inhibition of key signaling pathways such as the Bcl-2 family proteins .

3. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, as suggested by studies on related pyrazole derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in mediating inflammatory responses .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling cascades leading to therapeutic effects.

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating potent activity .
Cytotoxicity in Cancer Cells Induced apoptosis in MCF-7 breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating potential use in inflammatory diseases .

Q & A

Q. What synthetic routes are employed for synthesizing this carbohydrazide derivative, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via a condensation reaction between 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide and (1E,2E)-3-(2-methoxyphenyl)prop-2-enal under acid catalysis. Key steps include:

  • Hydrazide preparation via refluxing in ethanol with catalytic acetic acid.
  • Characterization of intermediates using FT-IR (C=O stretch at ~1650 cm⁻¹), ¹H NMR (integration of methoxy protons at δ 3.89 ppm), and ESI-MS (molecular ion peak at [M+H]⁺ m/z 452.3) .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • FT-IR: Identifies hydrazide linkages (N-H stretch at ~3200 cm⁻¹) and conjugated C=N bonds (~1600 cm⁻¹).
  • ¹H/¹³C NMR: Assigns aromatic protons (naphthyl δ 7.2–8.5 ppm), enone protons (δ 6.8–7.5 ppm), and methoxy groups.
  • Single-crystal X-ray diffraction: Resolves planarity of the enone system and π-π stacking between naphthyl groups .

Q. How are reaction conditions optimized for high yield and purity?

Methodological Answer:

  • Solvent selection (ethanol/water mixtures) and temperature control (70–80°C) minimize side reactions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Reaction progress is monitored by TLC (Rf = 0.5 in 3:7 ethyl acetate/hexane) .

Advanced Questions

Q. How do DFT calculations and molecular docking elucidate electronic properties and bioactivity?

Methodological Answer:

  • DFT (B3LYP/6-311G): Predicts HOMO-LUMO gaps (~3.5 eV) and charge distribution via NBO analysis. Discrepancies in bond lengths (e.g., C=N: 1.285 Å experimentally vs. 1.296 Å computationally) highlight solvation effects .
  • Molecular docking (AutoDock Vina): Screens against targets like cyclooxygenase-2 (COX-2), revealing binding affinities (ΔG = −8.2 kcal/mol) and hydrogen-bond interactions with catalytic residues (e.g., Arg120) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity?

Methodological Answer:

  • Adjust protonation states (e.g., hydrazide tautomers) in docking simulations to match physiological pH.
  • Perform molecular dynamics (MD) simulations (AMBER force field) to account for protein flexibility.
  • Validate with in vitro assays (e.g., COX-2 inhibition IC₅₀ = 12 µM vs. computational IC₅₀ = 15 µM) .

Q. How do substituents influence electronic absorption and reactivity?

Methodological Answer:

  • TD-DFT: Correlates UV-Vis λmax (~350 nm) with π→π* transitions in the enone-naphthyl system.
  • Electron-donating groups (e.g., methoxy) redshift absorption by enhancing conjugation. Reactivity trends are validated via Hammett plots (ρ = −0.8 for electrophilic substitution) .

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